molecular formula C8H8ClNO3 B2363943 1-Chloro-3-ethoxy-5-nitrobenzene CAS No. 858855-23-9

1-Chloro-3-ethoxy-5-nitrobenzene

Cat. No.: B2363943
CAS No.: 858855-23-9
M. Wt: 201.61
InChI Key: FMSMARXRTYCKNG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring a chlorine atom, an ethoxy group, and a nitro group attached to the benzene ring

Scientific Research Applications

1-Chloro-3-ethoxy-5-nitrobenzene is utilized in various scientific research applications:

Safety and Hazards

1-Chloro-3-ethoxy-5-nitrobenzene may cause eye irritation, skin irritation, and can be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 1-Chloro-3-ethoxy-5-nitrobenzene, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally friendly processes .

Preparation Methods

The synthesis of 1-Chloro-3-ethoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-3-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Chloro-3-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Chloro-3-ethoxy-5-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-Chloro-4-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    1-Ethoxy-4-nitrobenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.

    1-Chloro-2-nitrobenzene: The position of the nitro group influences its electronic properties and reactivity.

The presence of both the chlorine and ethoxy groups in this compound provides a unique combination of reactivity and electronic properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-chloro-3-ethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSMARXRTYCKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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